

# An In-depth Technical Guide on the Thermodynamic and Kinetic Data of Dihexylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dihexylamine*

Cat. No.: *B085673*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for **dihexylamine**. The information is presented in a structured format to facilitate its use in research, development, and safety assessments.

## Physicochemical and Thermodynamic Properties

**Dihexylamine** is a secondary amine with the chemical formula  $(C_6H_{13})_2NH$ . It is a colorless liquid with a characteristic amine odor. A summary of its key physicochemical and thermodynamic properties is presented in Table 1. While experimental data for some thermodynamic properties, such as the standard enthalpy of formation, are not readily available, they can be estimated using computational methods or determined experimentally.

Table 1: Physicochemical and Thermodynamic Properties of **Dihexylamine**

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>27</sub> N	[General Knowledge]
Molecular Weight	185.35 g/mol	[General Knowledge]
CAS Number	143-16-8	[General Knowledge]
Appearance	Colorless liquid	[General Knowledge]
Boiling Point	233-236 °C (at 1013 hPa)	
Melting Point	-25 °C	
Density	0.79 g/cm <sup>3</sup> (at 20 °C)	
Vapor Pressure	0.02 hPa (at 20 °C)	
Flash Point	95 °C	
pKa	11.3 (at 25 °C)	
Solubility in Water	0.2 g/L (at 20 °C)	
Standard Enthalpy of Vaporization ( $\Delta H^{\circ}_{\text{vap}}$ )	Data not available	
Standard Enthalpy of Formation ( $\Delta H^{\circ}_{\text{f}}$ )	Data not available	
Standard Molar Entropy ( $S^{\circ}$ )	Data not available	
Molar Heat Capacity ( $C_p$ )	Data not available	

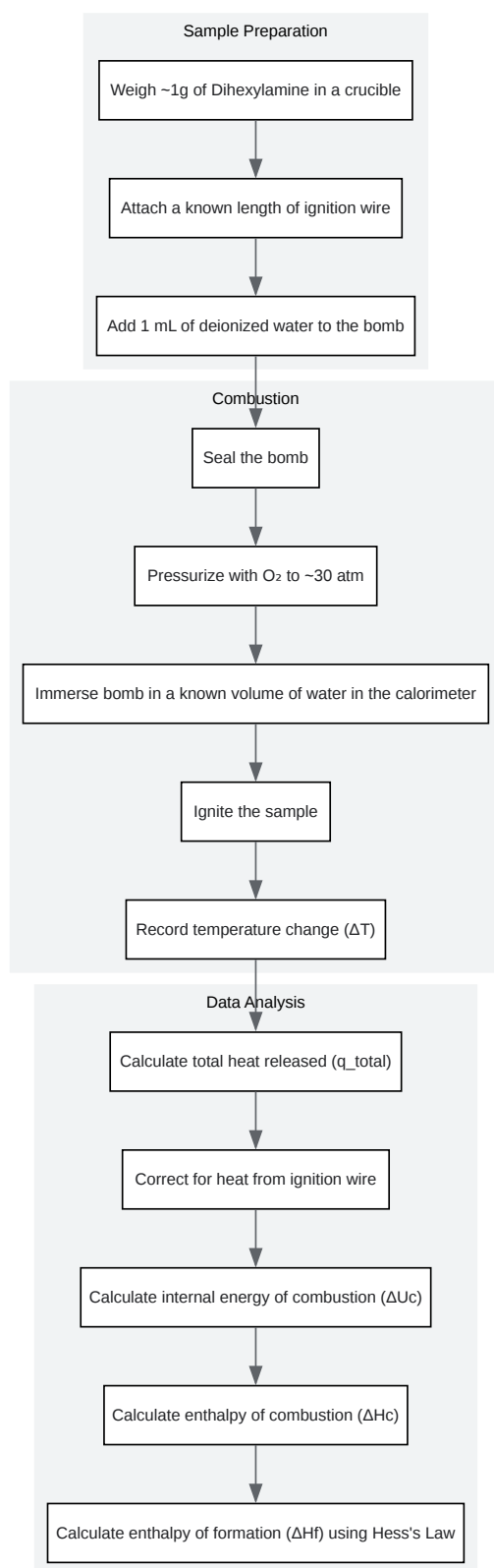
Note: Some thermodynamic data for **dihexylamine** are not readily available in the literature. The provided values are from various chemical databases and may be subject to revision based on new experimental data.

## Experimental Protocols for Thermodynamic Data Determination

The following sections outline the standard experimental methodologies for determining key thermodynamic properties of liquid amines like **dihexylamine**.

The standard enthalpy of formation ( $\Delta H^\circ_f$ ) of a liquid organic compound is often determined indirectly from its enthalpy of combustion ( $\Delta H^\circ_c$ ).

Experimental Workflow: Bomb Calorimetry



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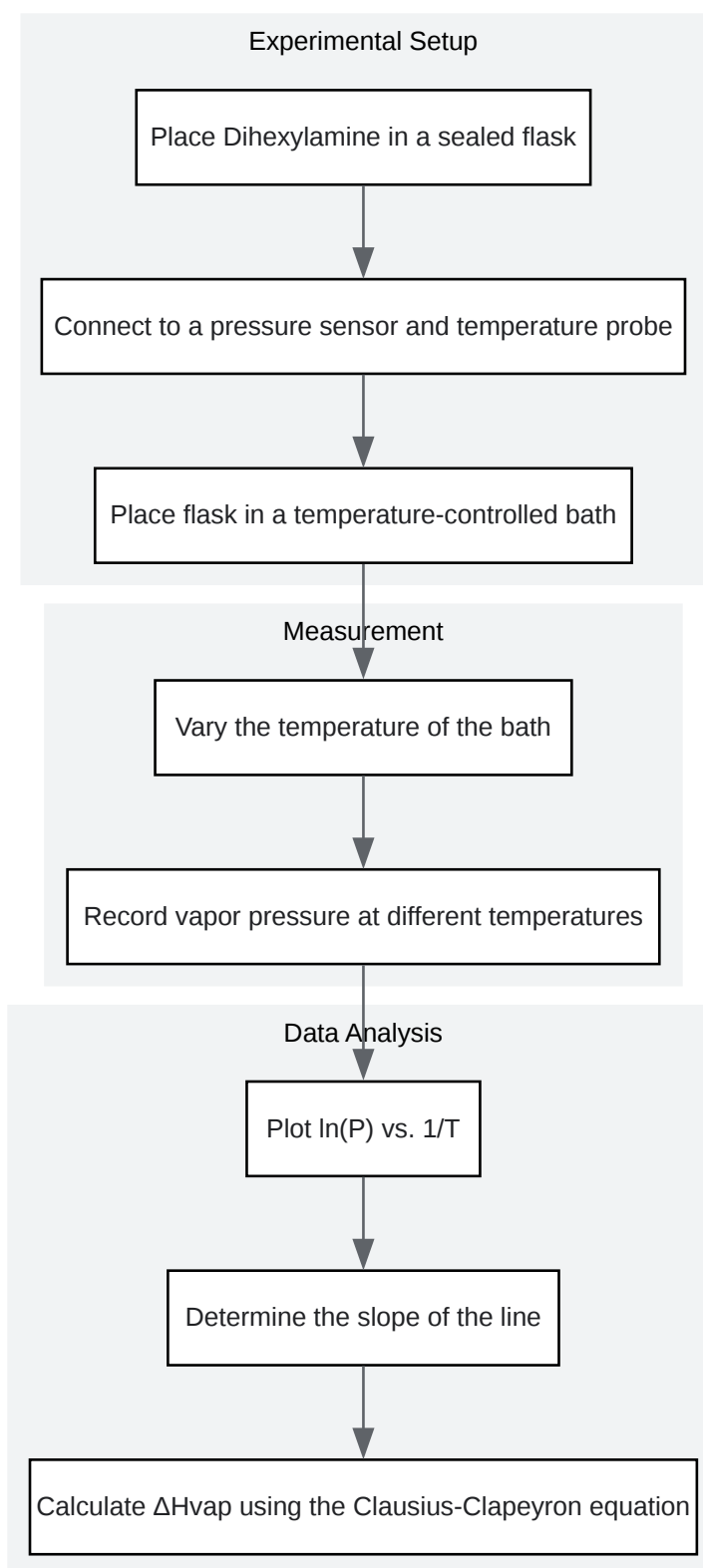
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

### Methodology:

- **Sample Preparation:** A precisely weighed sample of **dihexylamine** (typically 0.5-1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire of known length and material is connected to electrodes within the bomb, with the wire in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
- **Combustion:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is ignited by passing an electric current through the fuse wire.
- **Data Acquisition:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change ( $\Delta T$ ) is determined after correcting for heat exchange with the surroundings.
- **Calculation:**
  - The heat capacity of the calorimeter system ( $C_{\text{cal}}$ ) is determined in a separate experiment using a standard substance with a known heat of combustion, such as benzoic acid.
  - The total heat released by the combustion of **dihexylamine** is calculated using the formula:  $q_{\text{combustion}} = C_{\text{cal}} * \Delta T$ .
  - Corrections are made for the heat released by the combustion of the fuse wire.
  - The enthalpy of combustion ( $\Delta H^{\circ}_c$ ) is then calculated per mole of **dihexylamine**.
  - Finally, the standard enthalpy of formation ( $\Delta H^{\circ}_f$ ) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

The enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) can be determined by various methods, including calorimetry and vapor pressure measurements.

### Experimental Workflow: Vapor Pressure Measurement



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Caption: Workflow for determining the enthalpy of vaporization via vapor pressure measurements.

Methodology:

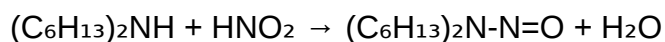
- **Apparatus:** A sample of **dihexylamine** is placed in a container connected to a pressure measurement device (e.g., a manometer) and a temperature sensor. The container is placed in a temperature-controlled bath.
- **Measurement:** The temperature of the bath is varied, and the corresponding vapor pressure of the **dihexylamine** is recorded at several temperatures.
- **Data Analysis:** The Clausius-Clapeyron equation,  $\ln(P) = -(\Delta H_{\text{vap}} / R) * (1/T) + C$ , where  $P$  is the vapor pressure,  $T$  is the absolute temperature,  $R$  is the ideal gas constant, and  $C$  is a constant, is used. A plot of  $\ln(P)$  versus  $1/T$  yields a straight line with a slope of  $-\Delta H_{\text{vap}} / R$ . From the slope, the enthalpy of vaporization can be calculated.

## Kinetic Data: Nitrosation of Dihexylamine

The reaction of secondary amines with nitrosating agents to form N-nitrosamines is of significant interest, particularly in the context of drug development and toxicology.

**Dihexylamine**, as a secondary amine, can undergo this reaction.

Reaction Scheme:



The nitrosation of **dihexylamine** has been reported to be subject to autocatalysis, where a product of the reaction accelerates the reaction rate. The overall rate of nitrosation of secondary amines is dependent on several factors, including pH, temperature, and the concentrations of the amine and the nitrosating agent.

Table 2: Kinetic Parameters for the Nitrosation of **Dihexylamine** (Qualitative)

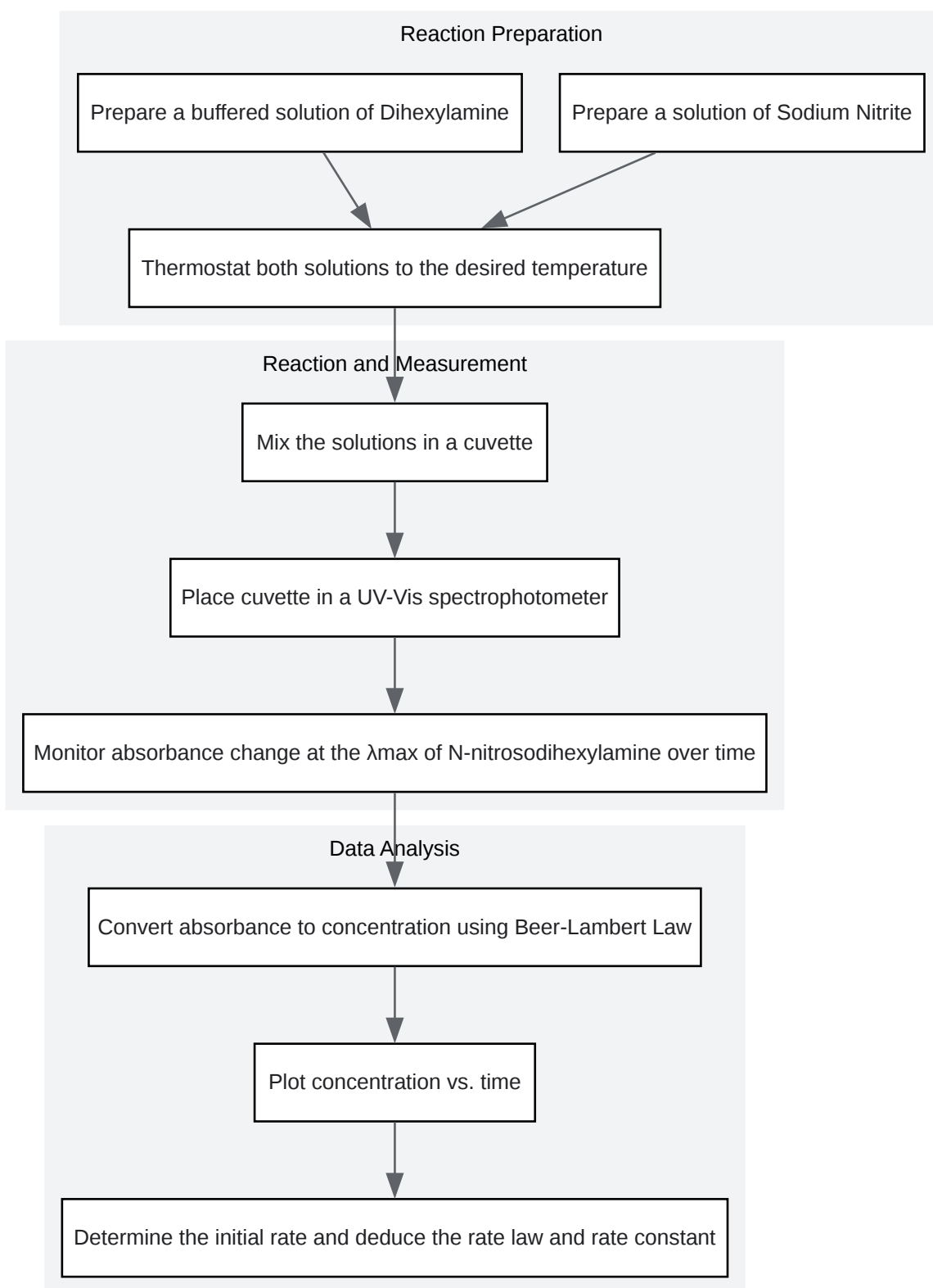
Parameter	Observation/Expected Trend
Rate Law	Complex, often showing second-order dependence on nitrite concentration at low acidity.
pH Dependence	The reaction rate is typically maximal at a pH of approximately 3.4.
Catalysis	The reaction can be catalyzed by certain anions, such as halides and thiocyanate. Autocatalysis has been observed for dihexylamine.
Activation Energy	Data not available for dihexylamine, but expected to be in the range of other secondary amines.
Rate Constant	Data not available for dihexylamine.

## Experimental Protocol for Nitrosation Kinetics

The kinetics of the nitrosation of **dihexylamine** can be studied using UV-Vis spectrophotometry by monitoring the formation of the N-nitrosodihexylamine product, which typically has a distinct UV absorbance.

Experimental Workflow: UV-Vis Spectrophotometric Kinetic Study





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Caption: Workflow for a kinetic study of **dihexylamine** nitrosation using UV-Vis spectrophotometry.

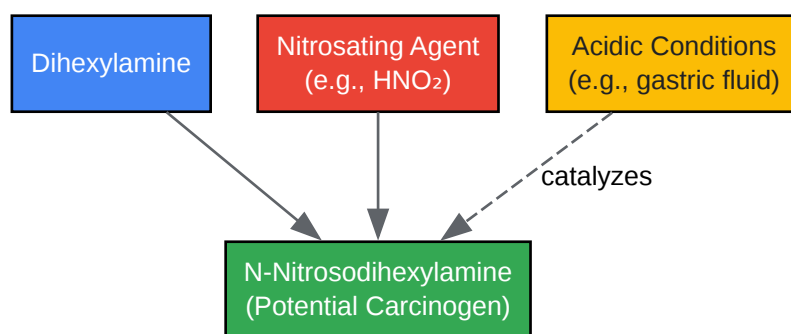
Methodology:

- **Solution Preparation:** Stock solutions of **dihexylamine** and a nitrosating agent (commonly sodium nitrite) are prepared in a suitable buffer to maintain a constant pH.
- **Reaction Initiation:** The reaction is initiated by mixing the amine and nitrite solutions in a thermostated cuvette placed inside a UV-Vis spectrophotometer.
- **Data Collection:** The absorbance at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) of the resulting N-nitrosodihexylamine is monitored over time.
- **Kinetic Analysis:** The absorbance data is converted to concentration using the Beer-Lambert law ( $A = \epsilon bc$ ), for which the molar absorptivity ( $\epsilon$ ) of N-nitrosodihexylamine needs to be determined separately. By performing experiments with varying initial concentrations of **dihexylamine** and nitrite, the reaction orders with respect to each reactant and the rate constant can be determined from the initial rates or by fitting the concentration-time data to integrated rate laws. The effect of temperature on the rate constant can be studied to determine the activation energy of the reaction using the Arrhenius equation.

## Signaling Pathways and Logical Relationships

As a simple aliphatic amine, **dihexylamine** is not known to be directly involved in specific biological signaling pathways in the same manner as complex biomolecules. Its primary relevance in a biological context is related to its potential toxicological effects, which are often mediated through its chemical reactivity, such as the formation of N-nitrosamines. The logical relationship of concern is the transformation of **dihexylamine** into a potentially carcinogenic N-nitrosamine under certain physiological or environmental conditions.

Logical Relationship: Nitrosamine Formation from **Dihexylamine**



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Caption: Logical diagram illustrating the formation of N-nitrosodihexylamine.

This guide provides a foundational understanding of the thermodynamic and kinetic properties of **dihexylamine**. For specific applications, it is recommended to consult the primary literature and consider experimental determination of the required data under the relevant conditions.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic and Kinetic Data of Dihexylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085673#thermodynamic-and-kinetic-data-of-dihexylamine\]](https://www.benchchem.com/product/b085673#thermodynamic-and-kinetic-data-of-dihexylamine)

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